molecular formula C4H6ClFN4 B8776415 4-Fluoro-1H-pyrazole-1-carboximidamide hydrochloride

4-Fluoro-1H-pyrazole-1-carboximidamide hydrochloride

Cat. No. B8776415
M. Wt: 164.57 g/mol
InChI Key: LIVDNHTUVXQXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09079930B2

Procedure details

To 4-fluoro-1H-pyrazole, 28-d, (2 g, 23 mmol) and cyanamide (0.97 g, 23 mmol) in dioxane (5 mL) was added 4N HCl in dioxane (15 mL). The mixture was gently refluxed with stirring for 2 h under nitrogen. During the course of the reaction the product crystallizes. After cooling to room temperature, 10 mL of anhydrous ether was added and the mixture was allowed to stand for 30 min. The white solid was collected by filtration, washed with anhydrous ether and dried to constant weight in vacuuo providing the product, 28-e, (3 g, 80%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[N:7]#[C:8][NH2:9].[ClH:10]>O1CCOCC1>[ClH:10].[F:1][C:2]1[CH:3]=[N:4][N:5]([C:8]([NH2:9])=[NH:7])[CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=NNC1
Name
Quantity
0.97 g
Type
reactant
Smiles
N#CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 2 h under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gently refluxed
CUSTOM
Type
CUSTOM
Details
During the course of the reaction the product
CUSTOM
Type
CUSTOM
Details
crystallizes
ADDITION
Type
ADDITION
Details
10 mL of anhydrous ether was added
WAIT
Type
WAIT
Details
to stand for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The white solid was collected by filtration
WASH
Type
WASH
Details
washed with anhydrous ether
CUSTOM
Type
CUSTOM
Details
dried to constant weight in vacuuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.FC=1C=NN(C1)C(=N)N
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.